
2-Methyl-5-quinoxalin-2-yl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-5-quinoxalin-2-yl-phenylamine” is a biochemical used for proteomics research . It has a molecular formula of C15H13N3 and a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-quinoxalin-2-yl-phenylamine” consists of a quinoxaline core with a phenylamine and a methyl group attached .Scientific Research Applications
Synthesis and Material Science
2-Methyl-5-quinoxalin-2-yl-phenylamine and its derivatives have been the focus of various synthesis methods and material science applications. For instance, innovative approaches have been developed for the synthesis of 3-methyl-1H-quinoxalin-2-ones, showcasing the compound's versatility in creating structurally diverse molecules (Li et al., 2005). Similarly, novel quinoxaline derivatives containing arylaminated aceanthrylene have been synthesized, demonstrating potential as red-light-emitting materials for organic light-emitting diodes (Jang et al., 2011). These studies emphasize the compound's contribution to advancing material science, particularly in the development of functional materials for electronic devices.
Biological and Pharmacological Research
In the realm of biological and pharmacological research, 2-Methyl-5-quinoxalin-2-yl-phenylamine derivatives have been explored for their bioactive properties. For example, new derivatives of 5,6-dihydro-indolo[1,2-a]quinoxaline have shown promising antifungal activities, positioning them as potential candidates for agricultural fungicides (Xu & Fan, 2011). Furthermore, a study on 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide revealed its potential as an oral anti-fibrotic drug, highlighting the compound's role in therapeutic applications (Kim et al., 2008).
Future Directions
properties
IUPAC Name |
2-methyl-5-quinoxalin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-10-6-7-11(8-12(10)16)15-9-17-13-4-2-3-5-14(13)18-15/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPPPIPUONNFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2598536.png)

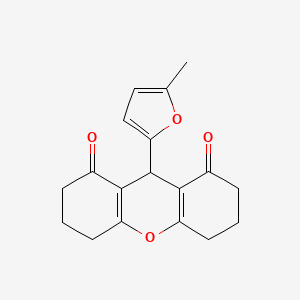
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid](/img/structure/B2598540.png)

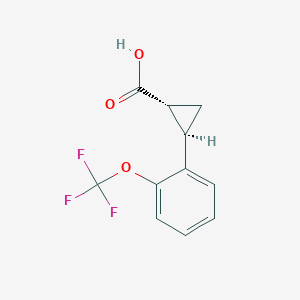
![7-(2-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598545.png)
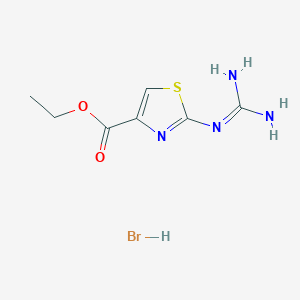
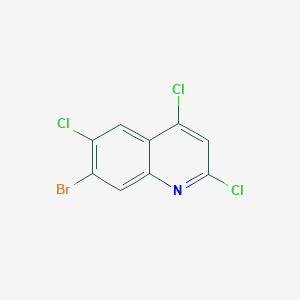
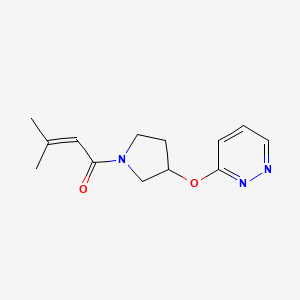

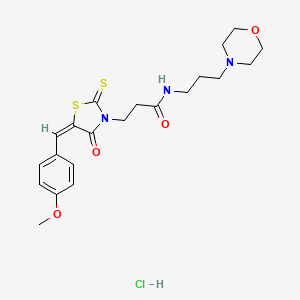
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide](/img/structure/B2598554.png)